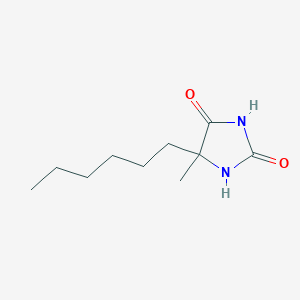

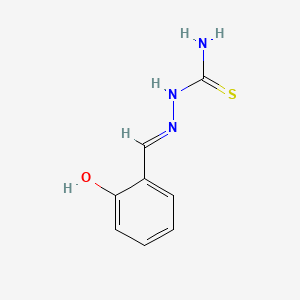

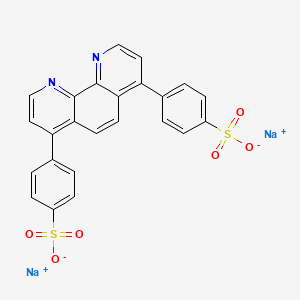

![molecular formula C5H4IN5 B3029187 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 570409-85-7](/img/structure/B3029187.png)

3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine

Overview

Description

3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and chemical reactivity. These compounds are structurally related to purines and have been the subject of extensive research due to their potential therapeutic applications .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives can be achieved through various methods. One approach involves the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones, which has been shown to be effective in the absence of metal or ligand, with the quantity of iodine playing a crucial role in the transformation . Another method includes the glycosylation of persilylated or nonsilylated precursors to produce key intermediates, which can then undergo further functional group transformations to yield novel 3-substituted derivatives . Additionally, a practical three-component method using microwave irradiation has been developed for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the versatility of synthetic approaches for this scaffold .

Molecular Structure Analysis

The molecular structure and electronic properties of pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been explored using computational methods such as Hartree Fock and density functional theory. These studies provide insights into the optimized geometrical parameters, molecular electrostatic potentials, and HOMO-LUMO gaps, indicating the chemical reactivity of the molecule .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines are highly reactive and can undergo various chemical reactions. For instance, N-alkylation of the N1 nitrogen atom has been performed to synthesize new derivatives, which were then evaluated for their biological activities . Additionally, the synthesis of 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines has been reported, showcasing the scaffold's ability to undergo reactions with hydrazides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their molecular structure. The small HOMO-LUMO energy gap suggests high chemical reactivity and the potential for charge transfer within the molecule . The biological activity of these compounds is also noteworthy, with various derivatives exhibiting antiviral, antitumor, and antimicrobial activities . The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is further highlighted by its ability to form bonds similar to purines, making it a valuable building block in medicinal chemistry .

Scientific Research Applications

Synthesis of N‐alkylated Pyrazolo[3,4‐d]pyrimidine Analogs

3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine is a key compound in the synthesis of N‐alkylated pyrazolo[3,4‐d]pyrimidine analogs. The process involves the alkylation of the N1 nitrogen atom and the use of N‐iodosuccinimide as an iodinating agent. The compounds synthesized exhibit a broad spectrum of biological activities, including inhibition properties for acetylcholinesterase and carbonic anhydrase (Aydin, Anil & Demir, 2021).

Evaluation as Antibacterial Agents

A series of 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines, synthesized from the reaction of 5-amino-pyrazole-4-carbonitrile with various hydrazides, exhibited moderate to good inhibitory effects against pathogenic bacteria. Computational studies were carried out to understand the relationship between antibacterial activities and physiochemical properties of these derivatives, indicating that both short-range forces and covalent bonds are important in the observed inhibitory effects (Beyzaei et al., 2017).

Microwave-Assisted Synthesis

A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed using microwave irradiation. This method is notable for its short reaction time, pot- and step-economy, and the convenience of chromatography-free product isolation (Ng, Tiekink & Dolzhenko, 2022).

Mechanistic Routes and Structural Features

Mechanistic Routes for Formation

The formation of Pyrazolo[3,4-d]pyrimidine-4-amine involves two plausible mechanistic routes. Density functional theory (DFT) calculation studies were conducted to understand these routes, indicating that one of the routes is more likely than the other (Al‐Azmi, 2020).

Molecular Structure Analysis

The molecular structure and IR frequencies of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine were extensively studied. Electronic structure calculations and vibrational assignments were carried out, indicating that the molecule is chemically highly reactive due to a small HOMO–LUMO energy gap (Shukla, Yadava & Roychoudhury, 2015).

Mechanism of Action

Target of Action

The primary targets of 3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine are eukaryotic protein kinases . These enzymes play a crucial role in cellular processes, including cell proliferation and signal transduction .

Mode of Action

3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by inhibiting the activity of protein kinases . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .

Biochemical Pathways

The inhibition of protein kinases by 3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine affects various biochemical pathways. For instance, it can impact the cell cycle progression , leading to changes in cell proliferation.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (261.03 for this compound ) can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted.

Result of Action

The molecular and cellular effects of 3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine’s action include the inhibition of tumor growth , the induction of cancer cell apoptosis , the inhibition of cell migration , and the suppression of cell cycle progression leading to DNA fragmentation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine. For instance, changes in osmolarity can critically affect progression through the cell cycle . Additionally, storage conditions can impact the stability of the compound. It is recommended to store this compound at room temperature, preferably in a cool and dark place .

Future Directions

properties

IUPAC Name |

3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1,3H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOKBIDGOAGKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(N=NC2=N1)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718857 | |

| Record name | 3-Iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine | |

CAS RN |

570409-85-7 | |

| Record name | 3-Iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

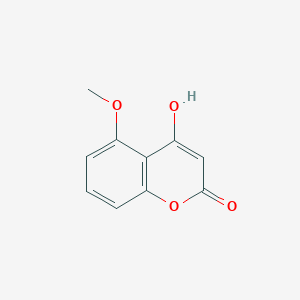

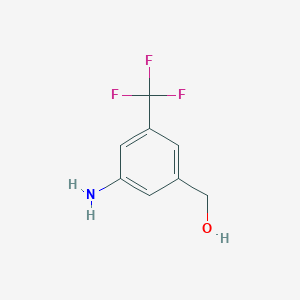

![Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3029104.png)

![methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B3029112.png)